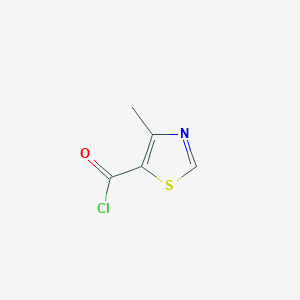

4-Methyl-1,3-thiazole-5-carbonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,3-thiazole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAGQLRKTYECIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00499516 | |

| Record name | 4-Methyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54237-09-1 | |

| Record name | 4-Methyl-1,3-thiazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00499516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1,3-thiazole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications

This guide provides an in-depth exploration of 4-Methyl-1,3-thiazole-5-carbonyl chloride, a pivotal chemical intermediate in pharmaceutical and synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to offer a synthesized understanding of the compound's core characteristics, practical synthesis protocols, reactivity profile, and critical safety considerations. We will delve into the causality behind its synthetic pathways and its functional significance as a building block for complex molecules.

Core Compound Identification and Physicochemical Properties

This compound is a heterocyclic acyl chloride. The presence of the electron-rich thiazole ring, combined with the highly electrophilic acyl chloride moiety, makes it a versatile and reactive reagent in organic synthesis. While a specific CAS Number is not consistently cited across major databases, its identity is unambiguously established by its chemical structure and other identifiers.

Visualizing the Core Structure

Caption: Chemical structure and key identifiers.

Quantitative Data Summary

For clarity and rapid assessment, the key computed physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 161.61 g/mol | PubChem[1] |

| Molecular Formula | C₅H₄ClNOS | PubChem[1][2] |

| Monoisotopic Mass | 160.9702126 Da | PubChem[1] |

| Topological Polar Surface Area | 58.2 Ų | PubChem[1] |

| XLogP3 (Predicted) | 2.2 | PubChem[2] |

| Hazard Statement (GHS) | H314: Causes severe skin burns and eye damage | PubChem[1] |

Synthesis and Mechanistic Insights

The most direct and industrially viable method for preparing this compound is through the chlorination of its corresponding carboxylic acid precursor. This transformation is a cornerstone of organic synthesis, converting a relatively stable acid into a highly reactive acyl chloride, primed for subsequent coupling reactions.

Synthetic Workflow: From Carboxylic Acid to Acyl Chloride

The conversion is typically achieved using thionyl chloride (SOCl₂). This choice is deliberate and mechanistically advantageous. The reaction proceeds smoothly, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture and simplifies the purification of the final product.

Caption: Generalized workflow for the synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of acyl chlorides from carboxylic acids.[3]

Objective: To synthesize this compound from 4-methyl-1,3-thiazole-5-carboxylic acid.

Materials:

-

4-Methyl-1,3-thiazole-5-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (approx. 10-15 eq, serves as reagent and solvent)

-

Round-bottom flask equipped with a reflux condenser and gas outlet (to vent HCl and SO₂)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, add 4-methyl-1,3-thiazole-5-carboxylic acid (e.g., 1.5 g).

-

Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 10 mL) to the flask. The reaction is typically performed neat.

-

Heating and Reflux: Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the evolving HCl and SO₂ gases. Heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C).

-

Reaction Monitoring: Maintain the reflux for approximately 2 hours. The completion of the reaction can be inferred by the cessation of gas evolution.

-

Work-up and Isolation: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

Product Handling: The resulting crude this compound is a reactive oil or low-melting solid. Due to its moisture sensitivity, it is often used directly in the next synthetic step without further purification.[3]

Reactivity, Applications, and Strategic Importance

The utility of this compound stems from two key structural features: the versatile 1,3-thiazole ring and the highly reactive carbonyl chloride group.

Core Reactivity: Nucleophilic Acyl Substitution

The carbonyl chloride function is an excellent electrophile, readily undergoing nucleophilic acyl substitution. This allows for the facile formation of amides, esters, and other carbonyl derivatives by reacting it with amines, alcohols, and other nucleophiles. This reactivity is the primary reason for its value as a chemical intermediate.

Caption: Primary reaction pathway of the title compound.

Application in Pharmaceutical Synthesis

The 1,3-thiazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[4][5] Derivatives of thiazole exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[4][6][7]

A prominent application of this compound is its role as a key intermediate in the synthesis of Cefditoren pivoxil .[3] Cefditoren is a third-generation cephalosporin antibiotic used to treat infections caused by susceptible bacteria. The carbonyl chloride is hydrogenated to form 4-methyl-5-formylthiazole, a crucial fragment for constructing the final antibiotic structure.[3] This specific application underscores the compound's direct relevance to the development of life-saving medicines.

Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. While this compound is often used immediately, standard analytical techniques would be employed for its characterization.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ would be characteristic of the C=O stretch of the acyl chloride.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show distinct signals for the methyl group protons and the proton on the thiazole ring.

-

¹³C NMR would show a characteristic signal for the carbonyl carbon at a downfield chemical shift (typically >160 ppm).

-

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight and fragmentation pattern, providing definitive evidence of the compound's structure.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents specific hazards that require stringent safety protocols.

Primary Hazards

-

Corrosivity: The compound is classified as causing severe skin burns and eye damage.[1] Contact with skin or eyes can lead to serious chemical burns.

-

Reactivity with Water: It reacts vigorously with water and other protic solvents (moisture in the air, alcohols) to release corrosive hydrogen chloride (HCl) gas. This hydrolysis reaction is rapid and exothermic.

-

Inhalation: Inhalation of vapors or aerosols can cause severe irritation and damage to the respiratory tract.[8][9]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical in a well-ventilated fume hood.[9] A safety shower and eyewash station must be readily accessible.[8]

-

Personal Protective Equipment:

-

Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-retardant lab coat should be worn.

-

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and alcohols.[9]

-

Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from atmospheric moisture.

Conclusion

This compound is more than a simple catalog chemical; it is a highly functionalized and strategically important building block in modern organic synthesis. Its value is anchored in the combination of a biologically significant thiazole core and a reactive acyl chloride handle. The straightforward synthesis from its corresponding carboxylic acid, coupled with its predictable reactivity, makes it an indispensable precursor, most notably in the industrial production of cephalosporin antibiotics like Cefditoren. For researchers in drug discovery and process chemistry, a thorough understanding of its synthesis, handling, and reactivity is essential for leveraging its full potential in the creation of novel and complex molecular architectures.

References

-

Wang, L., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC - NIH. [Link]

-

LookChem. Cas 117724-64-8, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, 97%. [Link]

-

Wujec, M., et al. (2020). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

-

Ayati, A., et al. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery. PubMed. [Link]

-

Organic Chemistry Portal. Synthesis of thiazoles. [Link]

-

Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

PubChemLite. This compound (C5H4ClNOS). [Link]

-

Chemspace. The Role of Thiazolyl Derivatives in Modern Drug Discovery. [Link]

-

Api, A.M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. ScienceDirect. [Link]

-

Siddiqui, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12470210, this compound. [Link]

-

Lesyk, R., et al. (2019). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Drug Design, Development and Therapy. [Link]

-

Bektas, H., et al. (2018). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Publications. [Link]

Sources

- 1. This compound | C5H4ClNOS | CID 12470210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C5H4ClNOS) [pubchemlite.lcsb.uni.lu]

- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety protocols for 4-Methyl-1,3-thiazole-5-carbonyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates critical data, including physical and chemical properties, spectroscopic information, and detailed experimental methodologies. Visual diagrams are provided to illustrate key processes and relationships, ensuring clarity and ease of understanding for the target audience.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of a highly reactive acyl chloride group makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it is a precursor for 4-methyl-5-formylthiazole, a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil[1].

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 54237-09-1[2] |

| Molecular Formula | C₅H₄ClNOS[2] |

| SMILES | CC1=C(C(=O)Cl)SC=N1 |

| InChI | InChI=1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3[2] |

| InChIKey | APAGQLRKTYECIT-UHFFFAOYSA-N[2] |

Physical and Chemical Properties

The compound is a reactive substance, and its properties are characteristic of acyl chlorides. It is sensitive to moisture and should be handled accordingly.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 161.61 g/mol [2] |

| Appearance | Not explicitly stated, but likely a solid or liquid at room temperature. |

| Melting Point | Data not available for this specific compound. A similar compound, 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride, has a melting point of 101 °C[3]. |

| Boiling Point | Data not available. |

| Density | Data not available. A similar compound, 4-methyl-2-(2-pyrazinyl)-1,3-thiazole-5-carbonyl chloride, has a predicted density of 1.439 g/cm³[3]. |

| Solubility | Reacts with water. Soluble in organic solvents like toluene and xylene[1][4]. |

Table 3: Computed Chemical Properties

| Property | Value | Source |

| Exact Mass | 160.9702126 Da | PubChem[2] |

| Polar Surface Area | 58.2 Ų | PubChem[2] |

| XLogP3 | 2.2 | PubChem[2] |

Reactivity and Applications

As an acyl chloride, this compound is a reactive electrophile. It readily participates in nucleophilic acyl substitution reactions with nucleophiles such as alcohols, amines, and water, leading to the formation of esters, amides, and carboxylic acids, respectively.

Its primary documented application is as a chemical intermediate. A notable use is in the synthesis of 4-methyl-5-formylthiazole through a Rosenmund-type reduction, which is a critical step in the industrial production of the antibiotic Cefditoren pivoxil[1].

Caption: Application in Pharmaceutical Synthesis.

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of the corresponding carboxylic acid with thionyl chloride[1].

Materials:

-

4-Methylthiazole-5-carboxylic acid (1.5 g)

-

Thionyl chloride (10 mL)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Add 1.5 g of 4-methylthiazole-5-carboxylic acid to a round-bottom flask containing 10 mL of thionyl chloride.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Maintain the reflux for 2 hours to ensure the complete conversion of the carboxylic acid to the acyl chloride.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is typically used in the next step without further purification[1].

Caption: Synthesis of the target compound.

Spectroscopic Characterization (General Protocol)

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃), which does not react with the acyl chloride. Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR: Acquire the proton spectrum. Expect signals corresponding to the methyl group protons (singlet, ~2.5-2.8 ppm) and the thiazole ring proton (singlet, ~8.5-9.0 ppm).

-

¹³C NMR: Acquire the proton-decoupled carbon spectrum. Expect signals for the methyl carbon, the carbons of the thiazole ring, and the carbonyl carbon (~160-170 ppm).

2. Infrared (IR) Spectroscopy:

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected in the region of 1750-1815 cm⁻¹. Other bands will correspond to the C=N and C=C stretching of the thiazole ring.

3. Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent into the mass spectrometer.

-

Ionization Method: Use Electron Ionization (EI) to generate the mass spectrum. The molecular ion peak (M⁺) should be observable, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage[2][5][6].

Table 4: GHS Hazard Information

| Code | Hazard Statement |

| H314 | Causes severe skin burns and eye damage[2][5][6] |

| H318 | Causes serious eye damage[2][6] |

Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood[7].

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[5][6].

-

Avoid contact with skin, eyes, and clothing[7].

-

Keep away from moisture and incompatible materials such as water, strong bases, and oxidizing agents[7][8].

-

Store in a tightly closed container in a dry, cool place.

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention[5].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[5].

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. Seek immediate medical attention[5].

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention[5][8].

Caption: First Aid Response to Exposure.

References

- 1. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H4ClNOS | CID 12470210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. prepchem.com [prepchem.com]

- 5. Page loading... [guidechem.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Structure, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold"—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][4] Prominent drugs such as the antiretroviral Ritonavir and the anticancer agent Dasatinib feature this versatile heterocyclic core, underscoring its significance in modern drug discovery.[1][2]

4-Methyl-1,3-thiazole-5-carbonyl chloride is a highly reactive derivative of the thiazole family. Its utility stems from the presence of the acyl chloride functional group, which serves as an excellent electrophile for the construction of more complex molecules, particularly amides and esters. This reactivity makes it a valuable intermediate for the synthesis of novel therapeutic agents and molecular probes aimed at elucidating complex biological pathways.[5][6] This guide provides a comprehensive overview of its molecular structure, detailed synthetic protocols, and its applications as a key building block in chemical synthesis and drug development.

Physicochemical and Structural Characteristics

This compound (C₅H₄ClNOS) is a compound whose structure is defined by a central thiazole ring substituted with a methyl group at the 4-position and a carbonyl chloride group at the 5-position.[7] The planarity and aromaticity of the thiazole ring, arising from the delocalization of π-electrons, are key to its chemical behavior.[8] The electron-withdrawing nature of the carbonyl chloride group significantly influences the electron density distribution within the thiazole ring, impacting its reactivity.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNOS | PubChem[7] |

| Molecular Weight | 161.61 g/mol | PubChem[7] |

| InChIKey | APAGQLRKTYECIT-UHFFFAOYSA-N | PubChem[7] |

| Canonical SMILES | CC1=C(SC=N1)C(=O)Cl | PubChem[7] |

| Appearance | (Predicted) White to off-white solid | N/A |

The molecular structure of this compound is visualized below.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from readily available precursors. The first step involves the synthesis of the corresponding carboxylic acid, which is then converted to the acyl chloride.

Part 1: Synthesis of 4-Methyl-1,3-thiazole-5-carboxylic acid

The Hantzsch thiazole synthesis is a prominent method for creating the thiazole ring.[8] A common route to the precursor acid involves the reaction of thioformamide with ethyl 2-chloroacetoacetate.[9][10]

Caption: Synthetic pathway to 4-methyl-1,3-thiazole-5-carboxylic acid.

Part 2: Conversion to this compound

The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation in organic synthesis.[11][12] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, as the byproducts of the reaction are gaseous (SO₂ and HCl), which simplifies purification.[12][13]

Experimental Protocol:

Objective: To synthesize this compound from 4-methylthiazole-5-carboxylic acid.

Materials:

-

4-Methylthiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-methylthiazole-5-carboxylic acid (1.0 eq).[14]

-

Solvent and Reagent Addition: Add an excess of thionyl chloride (SOCl₂), which can also serve as the solvent, or suspend the carboxylic acid in an anhydrous solvent like toluene.[14]

-

Reaction: The mixture is heated to reflux.[14] The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.[14]

-

Purification: The resulting crude this compound is often used directly in the next step without further purification due to its reactivity.[14] If necessary, purification can be achieved by vacuum distillation.

Causality and Self-Validation:

-

Anhydrous Conditions: The use of flame-dried glassware and an inert atmosphere is critical because acyl chlorides are highly susceptible to hydrolysis. Any moisture present will convert the product back to the starting carboxylic acid, reducing the yield.

-

Excess Thionyl Chloride: Using an excess of SOCl₂ ensures the complete conversion of the carboxylic acid and helps to drive the reaction to completion.

-

Reflux: Heating the reaction mixture increases the reaction rate, allowing the conversion to be completed in a reasonable timeframe.

-

Gaseous Byproducts: The formation of SO₂ and HCl gases, which are vented from the reaction, follows Le Châtelier's principle, shifting the equilibrium towards the product side.[13]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | 117724-64-8 [smolecule.com]

- 7. PubChemLite - this compound (C5H4ClNOS) [pubchemlite.lcsb.uni.lu]

- 8. Thiazole - Wikipedia [en.wikipedia.org]

- 9. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 10. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 14. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,3-thiazole-5-carbonyl chloride is a highly reactive acyl chloride derivative built upon a thiazole scaffold. This heterocyclic motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The title compound serves as a critical electrophilic building block for introducing the 4-methylthiazole-5-carboxamide or ester functionality into target molecules. Its utility stems from the favorable combination of the thiazole ring's metabolic stability and hydrogen bonding capabilities with the versatile reactivity of the acyl chloride group. This guide provides an in-depth analysis of its chemical identity, a validated synthesis protocol with mechanistic rationale, key reaction classes, and its strategic application in pharmaceutical research, supported by authoritative references.

Chemical Identity and Physicochemical Properties

Correctly identifying a reagent is paramount for reproducible science. This compound is unambiguously defined by the following identifiers and properties.

1.1. Nomenclature and Structure

-

IUPAC Name: this compound[1]

-

CAS Number: 54237-09-1[1]

-

Molecular Formula: C₅H₄ClNOS[1]

-

Molecular Weight: 161.61 g/mol [1]

-

Chemical Structure: (Image generated for illustrative purposes)

1.2. Key Chemical Identifiers

A summary of key identifiers is provided for streamlined database searching and material registration.

| Identifier | Value | Source |

| Canonical SMILES | CC1=C(SC=N1)C(=O)Cl | PubChem[1] |

| InChI | InChI=1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3 | PubChem[1] |

| InChIKey | APAGQLRKTYECIT-UHFFFAOYSA-N | PubChem[1] |

1.3. Physicochemical Data

| Property | Value | Notes |

| Appearance | White to off-white solid | Typical for acyl chlorides |

| Melting Point | Data not consistently available | Highly reactive, often used in situ |

| Boiling Point | Data not available | Prone to decomposition at high temp. |

| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene). Reacts with protic solvents (water, alcohols). | Reactivity dictates solvent choice. |

| Density | Data not consistently available |

Synthesis Protocol and Mechanistic Rationale

The most direct and widely adopted method for preparing this compound is the reaction of its corresponding carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[2][3][4] This approach is efficient and leverages readily available starting materials.[5]

2.1. Overall Synthesis Workflow

The transformation is a two-step logical process, starting from the stable carboxylic acid precursor.

Caption: Synthesis workflow from carboxylic acid to acyl chloride.

2.2. Detailed Experimental Protocol

-

Materials:

-

4-Methylthiazole-5-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (5-10 eq, serves as reagent and solvent)

-

Anhydrous toluene or dichloromethane (DCM) (optional, if not using excess SOCl₂)

-

Reflux condenser with a drying tube (CaCl₂ or CaSO₄)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

-

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube. The entire apparatus must be under an inert atmosphere (N₂ or Ar) to prevent hydrolysis of the acyl chloride product.

-

Charging the Flask: To the flask, add 4-methylthiazole-5-carboxylic acid (e.g., 1.5 g).[2]

-

Reagent Addition: Carefully add an excess of thionyl chloride (e.g., 10 mL) to the flask.[2] The excess ensures the reaction goes to completion and can serve as the solvent.

-

Reaction: Heat the mixture to reflux (approx. 76 °C for neat SOCl₂) for 2-3 hours.[2] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Work-up: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator.[2] Co-evaporation with an anhydrous solvent like toluene may be necessary to remove all traces.

-

Product Isolation: The resulting crude product, typically a solid or oil, is often of sufficient purity to be used directly in the next step without further purification.[2]

-

2.3. Causality and Mechanistic Insights

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and robust transformation.[6][7][8]

-

Activation of the Carboxylic Acid: The reaction begins with the nucleophilic attack of the carbonyl oxygen of the carboxylic acid onto the electrophilic sulfur atom of thionyl chloride.[7][9]

-

Formation of a Key Intermediate: This initial attack, followed by the loss of a chloride ion, forms a reactive chlorosulfite intermediate. This step is critical as it converts the poor leaving group (-OH) of the carboxylic acid into a much better leaving group (-OS(O)Cl).[7][9]

-

Nucleophilic Acyl Substitution: A chloride ion (generated in the previous step) then acts as a nucleophile, attacking the carbonyl carbon.[6][8]

-

Irreversible Product Formation: The tetrahedral intermediate collapses, eliminating the stable gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).[8] According to Le Châtelier's principle, the evolution of these gases drives the reaction to completion, making it effectively irreversible.

Key Reactions and Applications in Drug Development

This compound is a quintessential acylating agent. Its primary utility is in forming amide and ester bonds, which are fundamental linkages in pharmaceuticals. The thiazole moiety itself is valued for its ability to act as a hydrogen bond acceptor and for its general metabolic stability.[10]

3.1. Amide Bond Formation (Acylation of Amines)

This is the most common application. The acyl chloride reacts rapidly with primary or secondary amines to form stable 4-methylthiazole-5-carboxamides. This reaction is a cornerstone for building complex molecules in medicinal chemistry.[3][4][11]

-

Example Application: Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and investigated as potential anti-cancer agents, where the formation of an amide bond is a key step in creating a library of diverse compounds for screening.[4][11]

3.2. Rosenmund Reduction

The acyl chloride can be selectively reduced to the corresponding aldehyde, 4-methyl-5-formylthiazole (also known as 4-methylthiazole-5-carbaldehyde), via catalytic hydrogenation.[2][12]

-

Example Application: 4-Methyl-5-formylthiazole is a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren pivoxil .[2][12] The controlled reduction of the acyl chloride is a crucial step in this industrial synthesis.

Caption: Application in the synthesis of a key pharmaceutical intermediate.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound requires careful handling to ensure laboratory safety.

4.1. GHS Hazard Information

-

Pictograms:

-

GHS05: Corrosion

-

-

Hazard Statements:

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[13][14]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[13][14]

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[13][14]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

P405: Store locked up.[13]

-

4.2. Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of corrosive vapors and HCl gas produced upon contact with moisture.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.

-

Respiratory Protection: Not typically required if handled properly in a fume hood.

-

4.3. Storage

-

Store in a tightly sealed container under an inert atmosphere (N₂ or Ar).

-

Keep in a cool, dry, and well-ventilated area away from water, alcohols, amines, and bases. The compound is moisture-sensitive and will hydrolyze back to the carboxylic acid upon exposure to air.

References

- Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids.

- Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids.

- Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.

- University of Calgary. (n.d.). Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides.

- Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.

- Bai, N., Sha, Y., & Meng, G. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(4), 943–947.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ChemSrc. (n.d.). 4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL CHLORIDE (CAS No. 59944-65-9) SDS.

- Biosynth. (2024, July 4). Safety Data Sheet: 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.

- ResearchGate. (n.d.). Protocol for the synthesis of 4-methylthiazole-5-carboxylic acid derivatives.

- PubMed. (2014, September 15). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents.

- Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

- ResearchGate. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- ResearchGate. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.

Sources

- 1. This compound | C5H4ClNOS | CID 12470210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Page loading... [guidechem.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1,3-thiazole-5-carbonyl chloride is a vital heterocyclic building block in modern medicinal chemistry. Its unique structural features, combining the aromatic thiazole ring with a reactive acyl chloride functional group, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. The thiazole moiety is a prominent scaffold in numerous clinically approved drugs, valued for its ability to engage in a variety of biological interactions. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in drug discovery and development.

Chemical Identity and Properties

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Methylthiazole-5-carbonyl chloride

-

CAS Number: 54237-09-1

-

Molecular Formula: C₅H₄ClNOS[1]

-

Molecular Weight: 161.61 g/mol [1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 161.61 g/mol | --INVALID-LINK-- |

| XLogP3 | 2.2 | --INVALID-LINK-- |

| Monoisotopic Mass | 160.9702126 Da | --INVALID-LINK-- |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the reaction of 4-methyl-1,3-thiazole-5-carboxylic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).

Reaction Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on established chemical literature for the conversion of carboxylic acids to acyl chlorides.[2]

Materials:

-

4-Methyl-1,3-thiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous reaction solvent (e.g., toluene, dichloromethane)

-

Rotary evaporator

-

Standard reflux apparatus with a condenser and drying tube

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-1,3-thiazole-5-carboxylic acid (1.0 equivalent).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 5-10 equivalents). A co-solvent such as toluene may be used.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude this compound is often used in the next step without further purification.[2] If necessary, purification can be achieved by vacuum distillation.

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group (CH₃) protons and a singlet for the proton on the thiazole ring.

-

¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the thiazole ring, and the methyl carbon.

-

IR Spectroscopy: A strong absorption band is expected in the region of 1750-1800 cm⁻¹, which is characteristic of the C=O stretch in an acyl chloride.[3]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Chemical Behavior

As an acyl chloride, this compound is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the substitution of the chloride ion. This reactivity is central to its utility as a synthetic intermediate.

Reaction Mechanism: Nucleophilic Acyl Substitution

Caption: General mechanism of nucleophilic acyl substitution.

Common reactions include:

-

Esterification: Reaction with alcohols to form esters.

-

Amidation: Reaction with primary or secondary amines to form amides.

-

Friedel-Crafts Acylation: Reaction with aromatic compounds in the presence of a Lewis acid catalyst.

-

Reduction: Reduction to the corresponding aldehyde, 4-methyl-5-formylthiazole, is a key transformation.[2][4]

Applications in Drug Discovery and Development

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of the third-generation cephalosporin antibiotic, cefditoren pivoxil .[2][4]

Synthesis of Cefditoren Pivoxil Intermediate

This compound is reduced to 4-methyl-5-formylthiazole. This aldehyde then undergoes a Wittig reaction with a cephalosporin precursor to introduce the thiazole-containing side chain, a critical pharmacophore for the drug's antibacterial activity.[5]

References

- 1. This compound | C5H4ClNOS | CID 12470210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN108084212B - Preparation method of cefditoren pivoxil - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Methyl-1,3-thiazole-5-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 4-Methyl-1,3-thiazole-5-carbonyl chloride. This compound serves as a key intermediate in the synthesis of various pharmaceutical and chemical entities.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a reactive acyl chloride functional group. Its chemical structure and key identifiers are crucial for its application in organic synthesis.

Data Presentation: Physical and Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₄ClNOS | [1][2] |

| Molecular Weight | 161.61 g/mol | [1] |

| Monoisotopic Mass | 160.97021 Da | [1][2] |

| CAS Number | 54237-09-1 | [1] |

| SMILES | CC1=C(SC=N1)C(=O)Cl | [1][2] |

| InChI | InChI=1S/C5H4ClNOS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3 | [1][2] |

| Predicted XlogP | 2.2 | [1][2] |

| GHS Hazard | Causes severe skin burns and eye damage. | [1] |

Synthesis and Experimental Protocols

The primary method for synthesizing this compound involves the chlorination of its corresponding carboxylic acid using a chlorinating agent, most commonly thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis from 4-Methylthiazole-5-carboxylic acid [3]

This protocol details the preparation of the title compound for its subsequent use in the synthesis of 4-methyl-5-formylthiazole, a key intermediate for the antibiotic cefditoren pivoxil.[3]

-

Reactants:

-

4-Methylthiazole-5-carboxylic acid (1.5 g)

-

Thionyl chloride (SOCl₂) (10 mL)

-

-

Procedure:

-

Add 1.5 g of 4-Methylthiazole-5-carboxylic acid to 10 mL of thionyl chloride in a suitable reaction flask.

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting product, this compound, is obtained as a residue and can be used directly in the next synthetic step without requiring further purification.[3]

-

Mandatory Visualization: Synthesis Workflow

Caption: Synthesis of this compound from its carboxylic acid precursor.

Reactivity and Applications

As an acyl chloride, this compound is a reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, making it a versatile building block for introducing the 4-methyl-1,3-thiazole-5-carbonyl moiety into larger molecules.

-

Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters. This reactivity is fundamental to its use in the synthesis of derivatives for drug discovery and materials science.[4]

-

Reduction: The acyl chloride can be reduced to an aldehyde, as demonstrated in the synthesis of 4-methyl-5-formylthiazole via Rosenmund reduction (hydrogenation over a poisoned palladium catalyst).[3] This specific transformation highlights its utility in creating key pharmaceutical intermediates.[3]

Mandatory Visualization: Reaction Pathway

Caption: Key reaction pathways of this compound.

Safety and Handling

Consistent with its classification as an acyl chloride, this compound requires careful handling.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[1]

-

Reactivity: It reacts with water and other protic solvents, often vigorously, to release hydrochloric acid. Therefore, all handling should be performed under anhydrous conditions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory when working with this compound.

References

An In-depth Technical Guide to the Safe Handling of 4-Methyl-1,3-thiazole-5-carbonyl Chloride

This guide provides a comprehensive overview of the safety protocols, chemical reactivity, and emergency procedures for 4-Methyl-1,3-thiazole-5-carbonyl chloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to deliver field-proven insights grounded in chemical principles, ensuring a self-validating system of laboratory safety.

Section 1: Core Hazard Profile and Chemical Identity

This compound is a reactive acyl chloride derivative. While specific toxicological data for this exact compound is not extensively published, its hazard profile is dominated by the highly reactive carbonyl chloride functional group. Based on data from structurally analogous compounds, its classification under the Globally Harmonized System (GHS) can be confidently inferred.

The primary danger of this compound is its violent and exothermic reaction with nucleophiles, particularly water. This reactivity is the root cause of its severe corrosive properties. Upon contact with moisture in the air or on biological tissues, it rapidly hydrolyzes to form 4-methyl-1,3-thiazole-5-carboxylic acid and hydrochloric acid (HCl), the latter of which is responsible for the severe burns and irritation observed.

| Hazard Classification | Category | GHS Statement | Basis of Classification |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Inferred from analogous acyl chlorides which are known to be highly corrosive.[1][2][3] |

| Serious Eye Damage | 1 | H318: Causes serious eye damage | The rapid generation of HCl on the moist surface of the eye leads to immediate and severe damage, potentially causing blindness.[1][4] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals | Hydrolysis in ambient moisture produces HCl, which is corrosive to many metals.[1][3] |

| Acute Inhalation Toxicity | - | Corrosive to the respiratory tract | Inhalation of dust or mists will cause severe irritation and chemical burns to the respiratory tract due to hydrolysis.[4] |

Section 2: The Chemistry of Reactivity: A Causality-Driven Perspective

Understanding the chemical behavior of this compound is fundamental to its safe handling. The carbon atom of the carbonyl chloride group is highly electrophilic, making it an immediate target for nucleophiles.

Caption: The hydrolysis of this compound.

This reaction has several practical implications for laboratory work:

-

Fuming in Air: The compound will appear to "fume" as it reacts with atmospheric humidity, releasing microscopic droplets of hydrochloric acid.

-

Tissue Damage: Contact with skin, eyes, or the respiratory tract provides the water for an immediate hydrolysis reaction, causing severe chemical burns.[1][2][3]

-

Incompatibilities: It will react violently with water, alcohols, amines, and strong bases. It should be stored and handled away from these substances.[4]

Section 3: Proactive Hazard Mitigation and Handling Protocols

A self-validating safety protocol relies on multiple layers of protection, from engineering controls to meticulous personal practices.

Engineering Controls: The First Line of Defense

All manipulations of this compound must be performed within a certified chemical fume hood to contain vapors and protect the user from inhalation exposure.[4] The workspace must be equipped with an immediately accessible safety shower and eyewash station.[1][5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Standard laboratory attire is insufficient. A comprehensive PPE strategy is mandatory.

| Equipment | Specification | Rationale |

| Hand Protection | Impervious, chemical-resistant gloves (e.g., nitrile or neoprene). | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2][5] |

| Eye Protection | Chemical safety goggles and a full-face shield. | Goggles protect against splashes; the face shield provides a secondary layer of protection for the entire face. This is critical due to the severe eye damage potential.[1][2][5] |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills. An impervious apron may be advisable for larger quantities.[1][5] |

| Respiratory Protection | Not typically required if used in a fume hood. | For spill cleanup or in case of ventilation failure, a respirator with an appropriate acid gas cartridge (e.g., Type ABEK) is necessary.[4] |

Handling and Storage Workflow

-

Preparation: Before opening the container, ensure the fume hood is operational, all required PPE is donned, and emergency equipment is accessible.

-

Dispensing: Use a closed system or conduct transfers carefully to minimize the generation of dust or aerosols.[5] Avoid contact with moisture.[3]

-

Storage: The container must be kept tightly closed and stored in a cool, dry, well-ventilated area.[3][6] It should be segregated from incompatible materials such as oxidizing agents, bases, and water.[4][6] Storage in a desiccator may be appropriate.

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling is complete.[2][5][6]

Section 4: Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure. The following protocols are designed to be a self-validating system for emergency response.

Caption: Workflow for responding to an accidental exposure.

Detailed First-Aid Measures

| Exposure Route | Immediate Action |

| Skin Contact | Immediately begin flushing the affected area with large amounts of water for at least 15 minutes.[1] Remove all contaminated clothing while continuing to flush.[2][5] Seek immediate medical attention.[5] |

| Eye Contact | Immediately flush the eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open.[1][2][5] Remove contact lenses if present and easy to do so.[5] Immediate consultation with an ophthalmologist is critical.[1] |

| Inhalation | Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[1][2][5] If breathing is difficult or has stopped, administer artificial respiration.[1] Seek immediate medical attention. Be aware that symptoms like pulmonary edema may be delayed.[3] |

| Ingestion | Do NOT induce vomiting.[1][2][5] If the person is conscious, rinse their mouth with water.[2][5] Seek immediate medical attention.[1][5] |

Spill Management Protocol

-

Evacuate all non-essential personnel from the area.

-

Ensure you are wearing full PPE, including respiratory protection if necessary.

-

Contain the spill using a dry, inert absorbent material such as sand, vermiculite, or earth.[3] Do NOT use water or combustible materials.

-

Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[3][7]

-

Ventilate the area and decontaminate the spill site thoroughly.

Section 5: Firefighting and Disposal Considerations

-

Firefighting: In case of a fire, use dry chemical powder, carbon dioxide (CO2), or foam.[1][3] Do not use a direct water jet, as it will react violently with the compound and spread contamination.[8] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with hazardous decomposition products, which may include hydrogen chloride, nitrogen oxides, and sulfur oxides.[7][9]

-

Disposal: This material must be disposed of as hazardous waste.[3] It should be collected in a suitable, sealed container and handled by a licensed professional waste disposal service.[1][3] Local, state, and federal regulations must be strictly followed.

References

-

SAFETY DATA SHEET - TCI Chemicals. (Provides data on a similar acyl chloride, 5-Methyl-3-phenylisoxazole-4-carbonyl Chloride).

-

Safety Data Sheet - Biosynth. (Provides data on a similar compound, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride).

-

SAFETY DATA SHEET - TCI Chemicals. (Provides handling/storage data for a related carboxylic acid).

-

4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL CHLORIDE (CAS No. 59944-65-9) SDS - ChemSrc. (Provides GHS data for a similar acyl chloride).

-

SAFETY DATA SHEET - Fisher Scientific. (Provides data on the corresponding carboxylic acid).

-

SAFETY DATA SHEET - Fisher Scientific. (Provides data on a related thiazole compound).

-

SAFETY DATA SHEET - Sigma-Aldrich. (Provides data on a reactive isothiazolinone mixture, highlighting respiratory hazards).

-

SAFETY DATA SHEET - Fisher Scientific. (Provides data on a related thiazole compound).

-

2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride - Apollo Scientific. (Provides detailed first aid and handling for a similar compound).

-

SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol - Synerzine. (Provides general safety information for a thiazole derivative).

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. synerzine.com [synerzine.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Handling and Storage of 4-Methyl-1,3-thiazole-5-carbonyl chloride

This guide provides comprehensive technical and safety information for researchers, scientists, and drug development professionals working with 4-Methyl-1,3-thiazole-5-carbonyl chloride. This highly reactive acyl chloride is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making a thorough understanding of its properties and safe handling protocols paramount.[1][][3] This document is structured to deliver not just procedural steps, but also the scientific rationale behind them, ensuring a self-validating system of laboratory practice.

Compound Profile and Significance

This compound, with the molecular formula C₅H₄ClNOS, is a heterocyclic compound featuring a thiazole ring.[4] The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents due to its diverse biological activities.[5][6] The acyl chloride functional group makes this compound a highly reactive and versatile precursor for nucleophilic acyl substitution reactions, enabling the synthesis of amides, esters, and other derivatives.[7] Its application as an intermediate is notable in the synthesis of third-generation cephalosporin antibiotics.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 161.61 g/mol | [4] |

| CAS Number | 54237-09-1 | [4] |

| Appearance | Data not consistently available; likely a solid or liquid | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its classification as a corrosive substance.[4][8] It can cause severe skin burns and serious eye damage.[4][8][9] Like other acyl chlorides, it is highly reactive towards moisture and nucleophiles.

Reactivity Hazards

The acyl chloride group is readily hydrolyzed by water, including atmospheric moisture, to produce the corresponding carboxylic acid and corrosive hydrogen chloride (HCl) gas.[10][11] This reaction is exothermic and can lead to a pressure build-up in sealed containers. It will also react vigorously with alcohols, amines, and strong bases.[10]

Health Hazards

-

Skin and Eye Contact: Causes severe burns and serious, potentially irreversible, eye damage.[4][8] Immediate and thorough rinsing is crucial in case of contact.

-

Inhalation: Inhalation of vapors or aerosols can cause severe irritation and corrosive damage to the respiratory tract.

-

Ingestion: If swallowed, it can cause severe burns to the mouth, throat, and stomach.[8] Do NOT induce vomiting.[8][9]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is essential for mitigating the risks associated with handling this compound.

Engineering Controls

-

Fume Hood: All handling of this compound must be conducted in a well-ventilated chemical fume hood to prevent inhalation of corrosive vapors.[10]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[8][12]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[8][10][12]

-

Gloves: Wear compatible, chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact.[8][10]

-

Protective Clothing: A lab coat and, if handling larger quantities, a chemical-resistant apron should be worn.[8]

-

Respiratory Protection: If there is a risk of exceeding exposure limits or in case of a spill, a NIOSH/MSHA-approved respirator should be used.[8][12]

Safe Handling and Experimental Protocols

Adherence to strict protocols is critical for the safe handling of this compound. The following workflow outlines the key steps from receiving the compound to its use in a reaction.

Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

-

Preparation:

-

Ensure all necessary PPE is worn correctly.

-

Verify that the fume hood is operational and the sash is at the appropriate height.

-

Assemble all required glassware, reagents, and quenching solutions before opening the this compound container.

-

-

Dispensing:

-

Work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[13]

-

Use a syringe or cannula for liquid transfers. For solids, use a non-sparking spatula.

-

Slowly add the acyl chloride to the reaction vessel to control the exothermic reaction.

-

-

Post-Handling:

-

Tightly reseal the container, potentially wrapping the cap with paraffin film for extra protection against moisture.

-

Clean any spills immediately with an inert absorbent material like sand or vermiculite.[12] Do not use water.[11]

-

Decontaminate glassware by slowly adding a suitable quenching agent (e.g., isopropanol) before washing.

-

Storage Requirements

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.

Table 2: Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[10] | Minimizes degradation and vapor pressure. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[13] | Prevents hydrolysis from atmospheric moisture. |

| Container | Keep in a tightly closed container.[8][10][12] | Prevents moisture ingress and vapor escape. |

| Incompatibilities | Store away from water, alcohols, strong bases, and metals.[8][10][11] | Prevents violent reactions and corrosion. |

| Location | Store in a well-ventilated, designated area for corrosive chemicals.[10] | Ensures proper segregation and ventilation in case of a leak. |

For long-term storage, it is advisable to aliquot the compound into smaller, single-use containers to minimize repeated exposure of the bulk material to the atmosphere.[13]

Emergency Procedures

Spills

-

Evacuate the area and ensure adequate ventilation.

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[12]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]

-

Do not use water to clean up the spill.[11]

First Aid

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.[8][9]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[8] Seek medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][12]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[8][9] Seek immediate medical attention.[8]

Conclusion

This compound is a valuable synthetic intermediate whose utility is matched by its hazardous properties. A comprehensive understanding of its reactivity, coupled with strict adherence to the handling and storage protocols outlined in this guide, is essential for ensuring the safety of laboratory personnel and the integrity of experimental work. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established emergency procedures, researchers can confidently and safely harness the synthetic potential of this important chemical.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Li, J., et al. (2009). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 14(9), 3253-3259. Retrieved from [Link]

-

Dakota Chemicals. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

-

Reddit. (2023, July 31). Acetyl Chloride Storage. r/chemistry. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-4-(trifluoromethyl)-5-thiazolecarbonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.

-

Popiołek, Ł., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3169. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. Retrieved from [Link]

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(17), 3045. Retrieved from [Link]

-

Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, 141, 111425. Retrieved from [Link]

-

Lesyk, R., et al. (2018). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biopolymers and Cell, 34(5), 333-352. Retrieved from [Link]

-

Al-Mousawi, S. M., et al. (2014). Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus. ACS Medicinal Chemistry Letters, 5(6), 685-689. Retrieved from [Link]

-

Rath, N., et al. (2021). Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Journal of Medicinal Chemistry, 64(15), 11216-11241. Retrieved from [Link]

Sources

- 1. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C5H4ClNOS | CID 12470210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 6. Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride | 117724-64-8 [smolecule.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. Page loading... [wap.guidechem.com]

- 10. nbinno.com [nbinno.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.com [fishersci.com]

- 13. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

4-Methyl-1,3-thiazole-5-carbonyl chloride: A Technical Guide to Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1,3-thiazole-5-carbonyl chloride is a heterocyclic acyl chloride of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. As a reactive intermediate, a thorough understanding of its stability and reactivity is crucial for its effective handling, storage, and utilization in synthetic chemistry. This guide provides a comprehensive overview of the stability and reactivity of this compound, including its synthesis, general reactivity profile, and detailed experimental protocols for stability assessment. While specific quantitative kinetic and thermodynamic data for this particular molecule are not extensively available in the public domain, this guide extrapolates from the well-established chemistry of acyl chlorides and heterocyclic compounds to provide a robust framework for its application in research and development.

Introduction

The thiazole moiety is a prominent scaffold in a multitude of pharmaceuticals and biologically active compounds. The introduction of a carbonyl chloride group at the 5-position of 4-methyl-1,3-thiazole creates a highly reactive electrophilic center, making it a versatile building block for the synthesis of a wide array of derivatives, including amides, esters, and ketones. The reactivity of the acyl chloride is paramount to its synthetic utility; however, this reactivity also presents challenges in terms of stability and handling. This document aims to provide a detailed technical resource on the chemical properties of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNOS | PubChem |

| Molecular Weight | 161.61 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 54237-09-1 | PubChem |

| Appearance | Not specified (typically a liquid or low-melting solid) | Inferred |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Reacts with protic solvents (water, alcohols). Soluble in aprotic organic solvents (e.g., dichloromethane, chloroform, THF, acetonitrile). | General chemical principles |

Stability

Acyl chlorides, in general, are known for their limited stability, primarily due to their high susceptibility to hydrolysis. The stability of this compound is expected to be influenced by several factors:

-

Moisture: The primary route of degradation for acyl chlorides is hydrolysis. Exposure to atmospheric moisture or protic solvents will lead to the formation of the corresponding carboxylic acid, 4-methyl-1,3-thiazole-5-carboxylic acid, and hydrochloric acid. Therefore, it is imperative to store and handle this compound under strictly anhydrous conditions.

-

Temperature: Elevated temperatures can accelerate decomposition. It is advisable to store the compound at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation over time.

-

pH: The presence of bases will catalyze the hydrolysis and other nucleophilic substitution reactions. Acidic conditions may slow down hydrolysis to some extent, but the compound is inherently unstable in aqueous environments regardless of pH.

Due to the lack of specific stability data in the literature, it is recommended that researchers perform their own stability assessments under their specific experimental conditions.

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. This high reactivity makes it an excellent acylating agent.

General Reactivity Profile

The carbonyl carbon is rendered highly electrophilic by the inductive electron-withdrawing effects of both the chlorine and the oxygen atoms. The adjacent thiazole ring, being an electron-rich aromatic system, may have a modest electronic influence on the carbonyl group. The general mechanism for its reactions with nucleophiles is a nucleophilic addition-elimination process.

Reactions with Nucleophiles

4.2.1. Hydrolysis (Reaction with Water)

As previously mentioned, this compound reacts readily with water to form 4-methyl-1,3-thiazole-5-carboxylic acid and hydrochloric acid. This reaction is typically vigorous and exothermic.

4.2.2. Alcoholysis (Reaction with Alcohols)